molecular formula C9H8O3 B1295926 Methyl 2-formylbenzoate CAS No. 4122-56-9

Methyl 2-formylbenzoate

Cat. No. B1295926
CAS RN: 4122-56-9
M. Wt: 164.16 g/mol
InChI Key: YRMODRRGEUGHTF-UHFFFAOYSA-N
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Description

Methyl 2-formylbenzoate is a chemical compound that is part of the benzoate family, which includes various esters of benzoic acid. While the specific compound "Methyl 2-formylbenzoate" is not directly studied in the provided papers, related compounds such as methyl 4-hydroxybenzoate , (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate , and others [3-10] have been synthesized and analyzed, providing insights into the chemical behavior and properties of similar benzoate esters.

Synthesis Analysis

The synthesis of related benzoate esters often involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid . These methods suggest that the synthesis of methyl 2-formylbenzoate could potentially be achieved through similar condensation reactions involving formyl and methyl groups on a benzoic acid backbone.

Molecular Structure Analysis

The molecular structure of benzoate esters is often confirmed using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of methyl 4-hydroxybenzoate was determined at 120 K, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . The molecular structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was also elucidated using X-ray diffraction . These studies indicate that the molecular structure of methyl 2-formylbenzoate could be similarly analyzed to reveal its geometric parameters and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of benzoate esters can be studied through various spectroscopic methods and quantum chemical calculations. For instance, the global chemical reactivity descriptors, natural population analysis, and non-linear optical properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate were investigated . Additionally, the energetic behavior of the compound in different solvent media was examined . These analyses provide a framework for understanding the chemical reactions and reactivity of methyl 2-formylbenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate esters are characterized by their vibrational spectra, frontier orbital energies, and other quantum chemical parameters. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . The lower band gap value indicated the molecular determinants underlying the pharmaceutical activity of the molecule . Similar analyses could be applied to methyl 2-formylbenzoate to determine its physical and chemical properties.

Scientific Research Applications

“Methyl 2-formylbenzoate” is known as a bioactive precursor in the organic synthesis of compounds due to its variety of pharmacological activities . It’s used in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

As an active scaffold, “Methyl 2-formylbenzoate” can be considered as a significant structure and an excellent precursor for the search of new bioactive molecules . It’s synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products .

The compound is also reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates . It’s an essential starting material for the synthesis of many organic compounds via multisteps reactions such as Ugi-reaction and tetrazole photoclick reaction .

  • Pharmaceutical Applications

    • Methyl 2-formylbenzoate is a versatile substrate used as a raw material for the preparation of medical products . It’s known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .
    • It’s an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction .
  • Organic Synthesis

    • Methyl 2-formylbenzoate is a significant structure and an excellent precursor for the search of new bioactive molecules .
    • It’s reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .
  • Enantioselective Arylation

    • Methyl 2-formylbenzoate has been used in enantioselective arylation of aromatic aldehydes and sequential arylation–lactonization .
    • Under optimized conditions, the reactions provided the desired diarylmethanols and 3-aryl phthalides in up to 96% yields with up to 99% ee .
  • Synthesis of Biisoquinoline Tetradentate Ligands

    • Methyl-2-formyl benzoate is a useful starting material that has been used in the synthesis of biisoquinoline tetradentate ligands . These ligands are often used in coordination chemistry and catalysis .
  • Synthesis of Spiro and Fused Heterocycles

    • Methyl-2-formyl benzoate has been used in the synthesis of spiro and fused heterocycles . These compounds are important in medicinal chemistry due to their wide range of biological activities .
  • Synthesis of Isoquinoline Derivatives

    • Methyl-2-formyl benzoate is a key starting material for the synthesis of various isoquinoline derivatives . Isoquinolines are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities .

Safety And Hazards

Methyl 2-formylbenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Relevant Papers The paper titled “Methyl-2-formyl benzoate: A Review of Synthesis and Applications” provides a comprehensive review on the various synthetic routes for the preparation of methyl-2-formyl benzoate and its importance as a precursor for the preparation of compounds with pharmaceutical applications .

properties

IUPAC Name

methyl 2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMODRRGEUGHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961507
Record name Methyl 2-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-formylbenzoate

CAS RN

4122-56-9
Record name Methyl 2-formylbenzoate
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Record name Methyl 2-formylbenzoate
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Record name methyl 2-formylbenzoate
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Synthesis routes and methods I

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a magnetic stirrer, reflux condenser and addition funnel was added 2-carboxybenzaldehyde (100.00 g, 0.659 moles), dimethylsulfate (162.8 g 1.291 moles) and 200 ml of dichloromethane under nitrogen. The mixture was heated to reflux and triethylamine (135.89 g, 1.343 moles) was added at such a rate to maintain a brisk reflux. After the addition was complete, the solution was allowed to cool to room temperature and stirred overnight. Water (400 ml) was then added and the layers separated. The aqueous layer was extracted with dichloromethane (1×200 ml) and the combined organic layers washed with saturated sodium bicarbonate solution (1×400 ml), dried over magnesium sulfate and concentrated in vacuo to give a golden oil. Vacuum distillation of this oil gave 88.7 g of the product as a pale yellow oil, bp 95°-98° C./0.4 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
135.89 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6 Grams of 2-formylbenzoic acid and 6 g of potassium carbonate were added to 30 ml of dimethylformamide, then 6 g of methyl iodide were added dropwise thereto at room temperature with stirring. The reaction mixture was continuously stirred at room temperature overnight, then was concentrated. The residue obtained was extracted with chloroform, and the chloroform layer was washed with water, and was dried with anhydrous magnesium sulfate, then concentrated. The residue obtained was purified by distillation under reduced pressure to yield 3 g of methyl 2-formylbenzoate. Boiling point: 95° C. (at 0.5 mm-Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4.5 g (30 mmol) of 2-carboxybenzaldehyde, 17.1 (120 mmol) of iodomethane and 12.4 g (90 mmol) of potassium carbonate were stirred in 85 ml of acetone for 24 hours. The solvent was removed by evaporation and the residue was partioned between 50 ml of water and 50 ml of ether. The aqueous layer was washed with 3×50 ml portions of ether. The combined organic extracts were washed with 30 ml each of 1M sodium thiosufate and saturated sodium cloride solutions and dried over MgSO4. The solvent was removed by evaporation. The residue was subjected to flash chromatography (silica gel, 10% ethyl acetate/hexanes) to give the title compound as a clear colorles oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
17.1
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.5 g (30 mmol) of 2-carboxybenzaldehyde, 17.1 g (120 mmol) of iodomethane and 12.4 g (90 mmol) of potassium carbonate were stirred in 85 ml of acetone for 24 hours. The solvent was removed by evaporation and the residue was partioned between 50 ml of water and 50 ml of ether. The aqueous layer was washed with 3×50 ml portions of ether. The combined organic extracts were washed with 30 ml each of 1M sodium thiosufate and saturated sodium cloride solutions and dried over MgSO4. The solvent was removed by evaporation. The residue was subjected to flash chromatography (silica gel, 10% ethyl acetate/hexanes) to give the title compound as a clear colorles oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 3-neck 1 liter round bottom flask equipped with a magnetic stirrer, reflux condenser fitted with a drying tube, addition funnel with a septum and a nitrogen inlet, 100 g (0.659 mole) 2-carboxybenzaldehyde, about 140 ml methylene chloride and 162.8 g [122.2 ml (1.291 moles)] dimethylsulfate were placed. The mixture was heated to reflux 135.89 g [187.2 ml (1.343 moles)] triethylamine was added dropwise, maintaining a brisk reflux. After the addition was complete, the resulting gold-colored solution was allowed to cool to room temperature, and then washed with 400 ml water. After the layers were separated, the aqueous phase was extracted with 400 ml methylene chloride. The organic layers were combined and washed with 500 ml of a saturated aqueous sodium bicarbonate solution and with 500 ml water. The organic phase was dried over magnesium sulfate and then concentrated to give 111.5 g of the product as a gold liquid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
122.2 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
187.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-formylbenzoate
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Methyl 2-formylbenzoate
Reactant of Route 3
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Methyl 2-formylbenzoate
Reactant of Route 6
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Citations

For This Compound
308
Citations
S Farooq, Z Ngaini - Current Organocatalysis, 2018 - ingentaconnect.com
… In fact, methyl-2formylbenzoate is an attractive and biologically active specie to synthesize the new derivatives also have demonstrated significant applications. The data provided in this …
Number of citations: 6 www.ingentaconnect.com
J Lei, ZG Xu, SQ Li, J Xu, J Zhu, ZZ Chen - Molecular diversity, 2016 - Springer
… Methyl 2-formylbenzoate is a useful starting material that has been used in several MCRs [… Methyl 2-formylbenzoate may be expected to be a more suitable reagent than 2-formylbenzoic …
Number of citations: 8 link.springer.com
Z Wensheng, L Yan, C Haiyan, S Xiaoli… - Chinese Journal of …, 2022 - sioc-journal.cn
An efficient, one-pot synthesis of N-substituted isoindolin-1-ones by an aminative reduction/lactamisation sequence of methyl 2-formylbenzoate is introduced. The reaction process …
Number of citations: 2 sioc-journal.cn
K Bowden, J Izadi, SL Powell - Reactions, 1997 - Citeseer
… Thus, the alkaline hydrolysis of methyl 2-formylbenzoate has been studied at 25.0 C in water6 and at several temperatures in 70% (v/v) 1,4-dioxane–water7 and the alkaline and neutral …
Number of citations: 2 citeseerx.ist.psu.edu
BD Narhe, MH Tsai, CM Sun - ACS Combinatorial Science, 2014 - ACS Publications
… , methyl 2-formylbenzoate, and isocyanides under microwave activation is explored. Knoevenagel condensation of 2-cyanomethylbenzimidazole with methyl-2-formylbenzoate in the …
Number of citations: 17 pubs.acs.org
Y He, C Cheng, B Chen, K Duan, Y Zhuang… - Organic …, 2014 - ACS Publications
… We started our investigations on the Brønsted acid catalyzed reaction of methyl 2-formylbenzoate (1.0 equiv) with N 1 -benzylethane-1,2-diamine (1.0 equiv). The reaction was carried …
Number of citations: 36 pubs.acs.org
T Hamura, R Nakayama - Chemistry Letters, 2013 - journal.csj.jp
… developed a simple, practical, and efficient method for one-pot synthesis of symmetric and unsymmetrical 1,3-diarylisobenzofurans by sequential reactions of methyl 2formylbenzoate …
Number of citations: 32 www.journal.csj.jp
K Nunami, M Suzuki, N Yoneda - The Journal of Organic …, 1979 - ACS Publications
… treated with ethereal diazomethane to give methyl 2-formylbenzoate (la), methyl 2-acetylben… (5 mL) was added dropwise a mixture of methyl 2-formylbenzoate (la; 1.64 g, 0.01 mol) and …
Number of citations: 1 pubs.acs.org
D Yuan, Z Duan, Y Rao, MW Ding - Tetrahedron, 2016 - Elsevier
… Inspired from the Ugi-3CR, we focused our efforts towards the Ugi-3CR of methyl 2-formylbenzoate 1, amine and isocyanide in the presence of an acid catalyst. 2-Formylbenzoate 1, …
Number of citations: 19 www.sciencedirect.com
V Bisai, A Suneja, VK Singh - … Chemie International Edition, 2014 - Wiley Online Library
… Gratifyingly, methyl 2-formylbenzoate 3 g with an electron-donating methoxy group at the para position was a good precursor and afforded a variety of isoindolinones 6 f–k in 75–84 % …
Number of citations: 83 onlinelibrary.wiley.com

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